molecular formula C23H19ClN2O3 B11554535 4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B11554535
M. Wt: 406.9 g/mol
InChI Key: ZRYSOMQPBWQGCE-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization of the phenyl groups. Common synthetic routes include:

    Formation of Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Functionalization of Phenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the benzoxazole ring and specific functional groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

4-chloro-2-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C23H19ClN2O3/c1-12-4-6-18-21(8-12)29-23(26-18)16-10-15(5-7-19(16)27)25-11-17-14(3)22(24)13(2)9-20(17)28/h4-11,27-28H,1-3H3

InChI Key

ZRYSOMQPBWQGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=C(C(=C4C)Cl)C)O)O

Origin of Product

United States

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